molecular formula C6H9F2N3S B13154634 4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13154634
M. Wt: 193.22 g/mol
InChI Key: FFLPQQWJXYCPIA-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that features a triazole ring substituted with a difluoroethyl group and an ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the difluoroethyl group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors by increasing lipophilicity and modulating hydrogen bonding interactions . The triazole ring can participate in coordination with metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the triazole ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry and other fields.

Biological Activity

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 1546349-69-2) is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9F2N3SC_6H_9F_2N_3S, with a molecular weight of 193.22 g/mol. The structure includes a triazole ring substituted with a thiol group and a difluoroethyl moiety.

PropertyValue
CAS Number1546349-69-2
Molecular FormulaC₆H₉F₂N₃S
Molecular Weight193.22 g/mol

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. A study synthesized various triazole derivatives, including this compound, and evaluated their antibacterial efficacy against several strains. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound8Staphylococcus aureus
Other synthesized triazoles16–32Bacillus subtilis, Escherichia coli

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. Notably, it exhibited cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxicity of triazole derivatives:

  • Cell Lines Tested : IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic carcinoma).
  • Results : The compound showed an IC50 value of 10 µM against IGR39 cells and was more selective towards cancer cells compared to normal cells.

Antioxidant Activity

The antioxidant activity of the compound was assessed through various assays including DPPH radical scavenging and ABTS assays. The results indicated that it exhibited a significant free radical scavenging effect.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging15
ABTS Scavenging12

Structure-Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structural features. Substituents such as difluoroethyl groups enhance the lipophilicity and potentially improve the interaction with biological targets. Studies have shown that modifications at the 5-position of the triazole ring significantly affect the potency against various pathogens and cancer cells.

Properties

Molecular Formula

C6H9F2N3S

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2,2-difluoroethyl)-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H9F2N3S/c1-2-5-9-10-6(12)11(5)3-4(7)8/h4H,2-3H2,1H3,(H,10,12)

InChI Key

FFLPQQWJXYCPIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1CC(F)F

Origin of Product

United States

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